molecular formula C12H17NO B3031516 N-tert-Butyl-4-methylbenzamide CAS No. 42498-32-8

N-tert-Butyl-4-methylbenzamide

Cat. No. B3031516
CAS RN: 42498-32-8
M. Wt: 191.27 g/mol
InChI Key: BHVOUXZTZXPBQA-UHFFFAOYSA-N
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Description

“N-tert-Butyl-4-methylbenzamide” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . The IUPAC name for this compound is N - tert -butyl-4-methylbenzamide .


Synthesis Analysis

The synthesis of N-tert-Butyl-4-methylbenzamide has been reported in the literature . For example, tert-butyl 4-methylbenzoate and tert-butyl 4-chlorobenzoate were used to react with benzonitrile and afforded the corresponding N - (tert -butyl)benzamide .


Molecular Structure Analysis

The InChI code for N-tert-Butyl-4-methylbenzamide is InChI=1S/C12H17NO/c1-9-5-7-10 (8-6-9)11 (14)13-12 (2,3)4/h5-8H,1-4H3, (H,13,14) . The Canonical SMILES for this compound is CC1=CC=C (C=C1)C (=O)NC © ©C .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-tert-Butyl-4-methylbenzamide include a molecular weight of 191.27 g/mol . The compound has a computed XLogP3 value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 191.131014166 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Organic Synthesis

N-tert-Butyl-4-methylbenzamide serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules by introducing functional groups or modifying existing structures. Its tert-butyl group provides steric hindrance, influencing reactivity and selectivity during reactions .

Drug Synthesis

The compound finds application in drug development due to its unique properties. Many drug molecules containing N-tert-butyl amide functionality have been explored for their therapeutic potential. Researchers investigate its role in drug stability, bioavailability, and interactions with biological targets .

Peptide Chemistry

In peptide synthesis, N-tert-butyl-4-methylbenzamide acts as a protecting group for the amine functionality. By temporarily shielding the amino group, chemists can selectively modify other parts of the peptide chain without affecting the amine. This strategy ensures precise assembly of complex peptides and proteins .

Catalysis

Researchers have studied the catalytic properties of N-tert-butyl-4-methylbenzamide derivatives. These compounds can serve as ligands for transition metal catalysts, influencing reaction rates and selectivity. Their use in asymmetric catalysis and cross-coupling reactions is an active area of investigation .

Materials Science

The compound’s bulky tert-butyl group affects its physical properties. Scientists explore its role in designing novel materials, such as polymers, liquid crystals, and supramolecular assemblies. Understanding its interactions with other molecules contributes to material engineering .

Agrochemicals

While not as common as other applications, N-tert-butyl-4-methylbenzamide derivatives have been investigated for their potential as agrochemicals. Researchers explore their insecticidal, herbicidal, or fungicidal properties, aiming to develop environmentally friendly alternatives .

Safety and Hazards

N-tert-Butyl-4-methylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261). If it comes in contact with the eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name

N-tert-butyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOUXZTZXPBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341921
Record name N-tert-Butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42498-32-8
Record name N-tert-Butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of p-toluoyl chloride (34.2 ml, 259 mmol) in DCM (250 ml), charged to a 500 mL round bottom, t-butylamine (57.3 ml, 543 mmol) was added slowly at 0° C. The reaction mixture was stirred at 0° C. for 45 min. The reaction mixture was then partioned between additional DCM and water. The organic layer was then washed with water 2 and brine. The organic layer was then dried over magnesium sulfate and concentrated under vacuum to give a white solid N-tert-butyl-4-methylbenzamide (47.07 g, 95.1% yield). MS (M+H)+ 192.
Quantity
34.2 mL
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reactant
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250 mL
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57.3 mL
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Synthesis routes and methods II

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were tert-butyl amine (4.72 g, 0.065 mole) and 4-methylbenzoyl chloride (5.02 g, 0.0325 mole), the reaction was carried out in benzene and the reaction produced 5.54 g of crystals of the desired product (89% yield), mp 114°-116° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 7.615 ppm (d, 8 Hz, 2H; 2,6-aryl H); 7.193 ppm (d, 8 Hz, 2H; 3.5-aryl H); 5.970 ppm (bs, 1H; N-H); 2.377 ppm (s, 3H; 4-CH3); 1.461 ppm (s, 9H; tert-butyl H).
Quantity
4.72 g
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reactant
Reaction Step One
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5.02 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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